molecular formula C15H22ClNO3 B2634579 4-(4-Morpholinobutoxy)benzaldehyde hydrochloride CAS No. 1049756-80-0

4-(4-Morpholinobutoxy)benzaldehyde hydrochloride

Cat. No.: B2634579
CAS No.: 1049756-80-0
M. Wt: 299.8
InChI Key: LWEKDICJYNFOGR-UHFFFAOYSA-N
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Description

4-(4-Morpholinobutoxy)benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H22ClNO3 and a molecular weight of 299.79 g/mol . This compound is characterized by the presence of a morpholine ring, a butoxy group, and a benzaldehyde moiety. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Morpholinobutoxy)benzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 4-chlorobutylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinobutoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Morpholinobutoxy)benzaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Morpholinobutoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It may also bind to receptors, altering cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Morpholinobutoxy)benzaldehyde hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for versatile chemical modifications, while the morpholine ring enhances its solubility and stability .

Properties

IUPAC Name

4-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c17-13-14-3-5-15(6-4-14)19-10-2-1-7-16-8-11-18-12-9-16;/h3-6,13H,1-2,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEKDICJYNFOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=C(C=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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